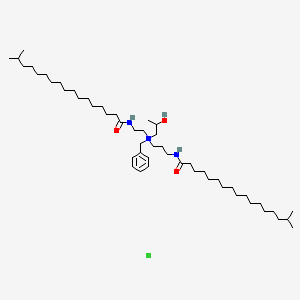
Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its sulfonic acid group attached to a benzene ring, which is further substituted with amino groups and a benzoyl moiety. The presence of these functional groups imparts unique chemical properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method starts with the sulfonation of benzene to introduce the sulfonic acid group. This is followed by nitration to add nitro groups, which are subsequently reduced to amino groups. The final step involves the acylation of the amino groups with 4-aminobenzoic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) are employed for sulfonation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while reduction of nitro groups regenerates the amino functionalities.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions, while the amino and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Lacks the amino and benzoyl substitutions, making it less versatile in certain applications.
4-Aminobenzenesulfonic acid: Contains an amino group but lacks the additional benzoyl moiety, affecting its reactivity and biological activity.
2-Aminobenzenesulfonic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness
Benzenesulfonic acid, 2-amino-4-((4-aminobenzoyl)amino)-, monosodium salt is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
167614-37-1 |
|---|---|
Molekularformel |
C13H12N3NaO4S |
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
sodium;2-amino-4-[(4-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O4S.Na/c14-9-3-1-8(2-4-9)13(17)16-10-5-6-12(11(15)7-10)21(18,19)20;/h1-7H,14-15H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
GEZFLOJYMGAJOZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















